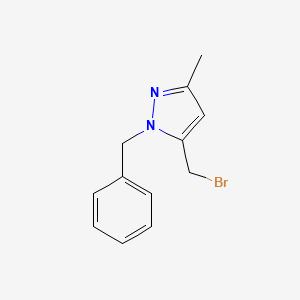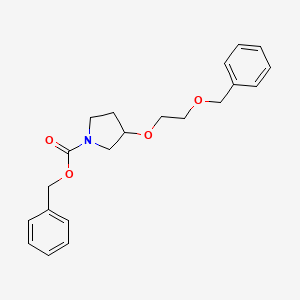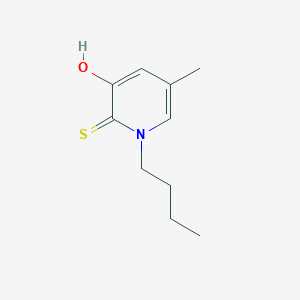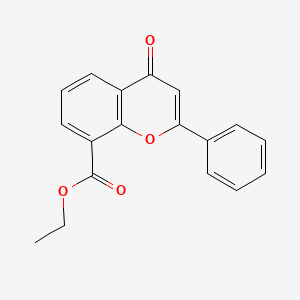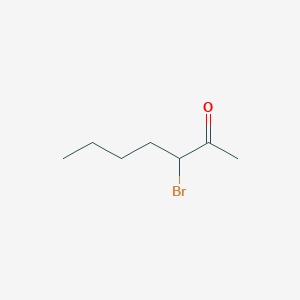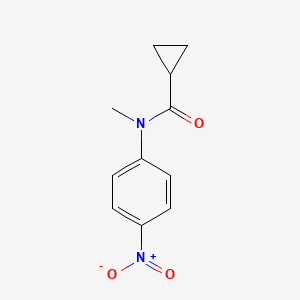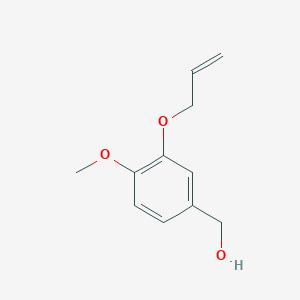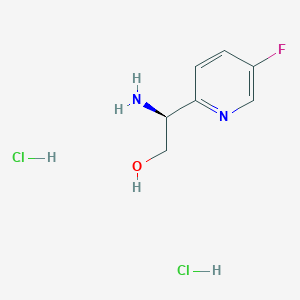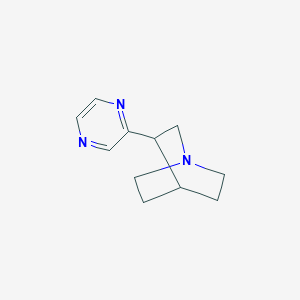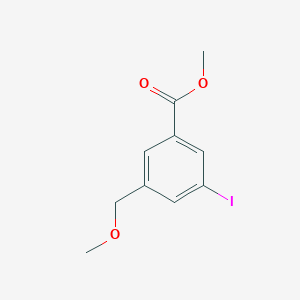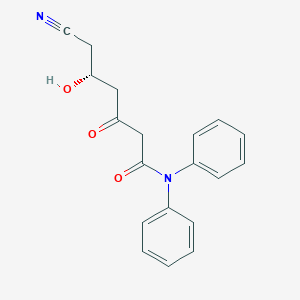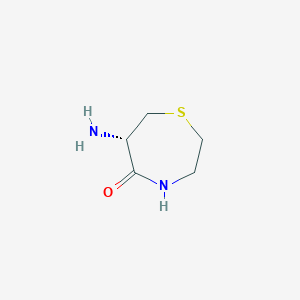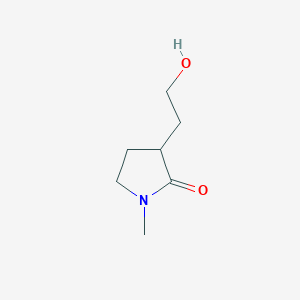
3-(2-hydroxyethyl)-1-methylpyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-hydroxyethyl)-1-methylpyrrolidin-2-one is a chemical compound with a pyrrolidinone ring structure substituted with a hydroxyethyl group and a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-hydroxyethyl)-1-methylpyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 1-methyl-2-pyrrolidinone with ethylene oxide under basic conditions. The reaction typically requires a catalyst such as potassium hydroxide and is carried out at elevated temperatures to facilitate the formation of the hydroxyethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of heterogeneous catalysts can also be employed to enhance the reaction rate and selectivity. The final product is usually purified through distillation or recrystallization to achieve the desired purity.
化学反应分析
Types of Reactions
3-(2-hydroxyethyl)-1-methylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkoxides and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(2-Oxoethyl)-1-methyl-2-pyrrolidinone.
Reduction: Formation of this compound with a reduced pyrrolidinone ring.
Substitution: Formation of various substituted pyrrolidinone derivatives depending on the nucleophile used.
科学研究应用
3-(2-hydroxyethyl)-1-methylpyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of polymers and as a stabilizer in various industrial processes.
作用机制
The mechanism of action of 3-(2-hydroxyethyl)-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxyethyl group allows for hydrogen bonding and interactions with biological molecules, which can influence the compound’s bioactivity. The pyrrolidinone ring structure provides stability and enhances the compound’s ability to penetrate biological membranes.
相似化合物的比较
Similar Compounds
1-Methyl-2-pyrrolidinone: Lacks the hydroxyethyl group, making it less hydrophilic.
2-Hydroxyethyl-2-pyrrolidinone: Lacks the methyl group, affecting its chemical properties and reactivity.
3-(2-Hydroxyethyl)-2-pyrrolidinone: Similar structure but with different substitution patterns, leading to variations in chemical behavior.
Uniqueness
3-(2-hydroxyethyl)-1-methylpyrrolidin-2-one is unique due to the presence of both the hydroxyethyl and methyl groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of applications and interactions with various biological and chemical systems.
属性
分子式 |
C7H13NO2 |
|---|---|
分子量 |
143.18 g/mol |
IUPAC 名称 |
3-(2-hydroxyethyl)-1-methylpyrrolidin-2-one |
InChI |
InChI=1S/C7H13NO2/c1-8-4-2-6(3-5-9)7(8)10/h6,9H,2-5H2,1H3 |
InChI 键 |
JCNSBWCEHSJXTF-UHFFFAOYSA-N |
规范 SMILES |
CN1CCC(C1=O)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


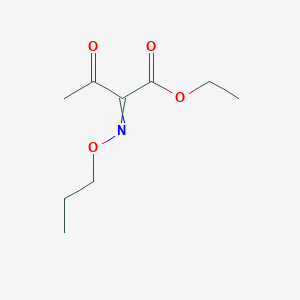
![4-Methyl-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B8457144.png)
